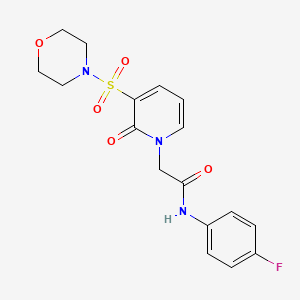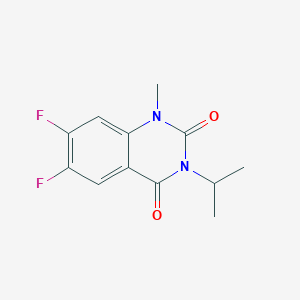
6,7-difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Diflunisal, and it belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Diflunisal is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain.
科学的研究の応用
Synthesis and Characterization
- Spectroscopy and Structure Analysis: A study by (Mouhri et al., 2017) characterized similar molecules using NMR spectroscopy. This method can be used for detailed structural analysis of 6,7-difluoro-3-isopropyl-1-methylquinazoline-2,4(1H,3H)-dione.
- Visible-Light-Induced Synthesis: Tang et al. (2015) developed a method for synthesizing isoquinoline-1,3-diones under mild conditions using visible light (Tang et al., 2015). This approach could be applicable to the synthesis of this compound.
Chemical Properties and Interactions
- Molecular Structure and Properties: Hashimoto et al. (2007) conducted a study focusing on the synthesis and molecular structure of similar compounds, providing insights into the chemical properties and potential interactions (Hashimoto et al., 2007).
Applications in Chemistry
- Electrocyclic Reactions: Research by Ohkura et al. (2001) explored electrocyclic reactions involving similar compounds. This research can provide insights into potential chemical reactions involving this compound (Ohkura et al., 2001).
Advanced Analytical Methods
- Vibrational Spectroscopic Studies: Sebastian et al. (2015) conducted vibrational spectroscopic studies on similar compounds. This research provides a framework for using advanced analytical methods to study the physical and chemical properties of this compound (Sebastian et al., 2015).
Potential Therapeutic Applications
- Antibacterial Properties: A study by Wang et al. (2007) on isothiazoloquinolones showed potential antibacterial properties, which might be relevant for similar compounds like this compound (Wang et al., 2007).
特性
IUPAC Name |
6,7-difluoro-1-methyl-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c1-6(2)16-11(17)7-4-8(13)9(14)5-10(7)15(3)12(16)18/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFXJPSFESYLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC(=C(C=C2N(C1=O)C)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

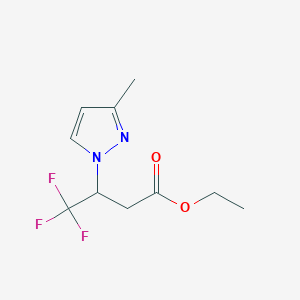
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)

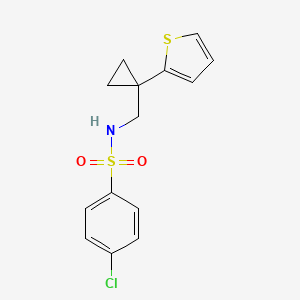
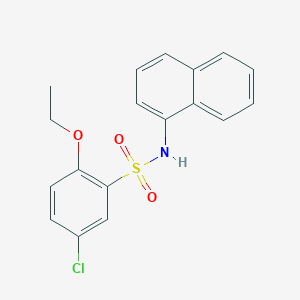
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)
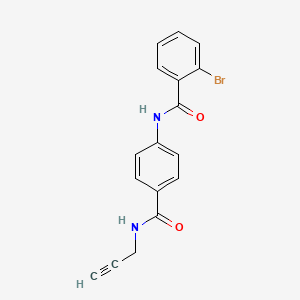
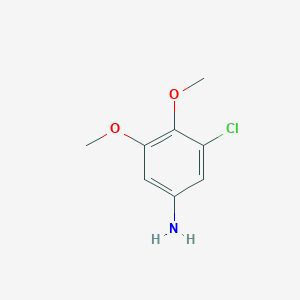
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
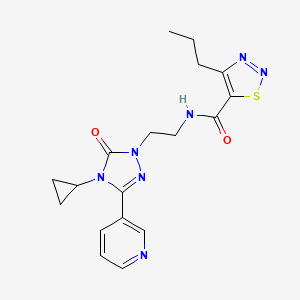
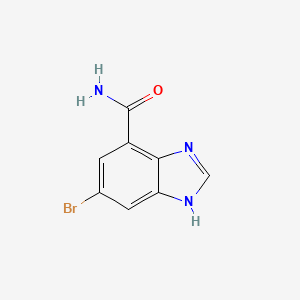
![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)
